molecular formula C15H15FN6O2S2 B1192485 CDKI-73 CAS No. 1421693-22-2

CDKI-73

货号 B1192485
CAS 编号: 1421693-22-2
分子量: 394.44
InChI 键: GAIOPWBQKZMUNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDKI-73 (also known as LS-007) is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK4, and CDK9 . It has been shown to induce apoptosis in cancer cells and inhibit the delivery of Rab11 vesicles to the plasma membrane, resulting in the accumulation of large multivesicular Rab11 endosomes near the cell periphery .


Molecular Structure Analysis

The molecular formula of CDKI-73 is C15H15FN6O2S2 . Unfortunately, the specific molecular structure is not provided in the available sources.


Chemical Reactions Analysis

CDKI-73 acts by inhibiting CDKs, which are crucial for cell cycle progression. It induces apoptosis in cancer cells, which is preceded by dephosphorylation of CDK9 and serine 2 of RNA polymerase II .


Physical And Chemical Properties Analysis

CDKI-73 has a molecular weight of 394.45 . It is stored at -20℃ for 3 years as a powder and at -80℃ for 2 years in solvent .

科学研究应用

Treatment of Acute Myeloid Leukemia (AML)

CDKI-73 has been identified as a highly efficacious CDK9 inhibitor against acute myeloid leukemia (AML) . It has been tested against a panel of AML cell lines and samples derived from patients, showing promising results . CDKI-73 induced cancer cells to undergo apoptosis through the transcriptional downregulation of anti-apoptotic proteins Bcl-2, Mcl-1, and XIAP by majorly targeting CDK9 .

Treatment of MLL-AML

The most aggressive subtype of AML is MLL-AML, characterized by translocations of the mixed-lineage leukemia gene (MLL) and resistance to conventional chemotherapy . CDK9 plays a crucial role in MLL-driven oncogenic transcription, and hence, inhibiting the activity of CDK9 with CDKI-73 has been proposed as a promising strategy for the treatment of MLL-AML .

Selective Toxicity to Cancer Cells

CDKI-73 has shown more than 200-fold selectivity against primary leukemia cells when compared with normal CD34+ cells . This indicates that CDKI-73 could be a safer treatment option, causing less harm to healthy cells .

Oral Bioavailability

CDKI-73 is orally bioavailable, which makes it a convenient therapeutic agent . In MV4–11 xenograft mouse models, oral administration of CDKI-73 resulted in a marked inhibition of tumor growth and prolongation of animal life span without causing body weight loss and other overt toxicities .

Inhibition of Rab11 Cargo Delivery

CDKI-73 has been identified as a novel pharmacological inhibitor of Rab11 cargo delivery . Rab11 multivesicular endosomes play a crucial role in the trafficking of antimicrobial peptides and cytokines during an innate immune response .

Regulation of Innate Immune Secretion

CDKI-73 has been found to down-regulate the amount of innate immune cargo, including the antimicrobial peptide Drosomycin and pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor alpha (TNFα) . This suggests that CDKI-73 could be used to control inflammation .

作用机制

Target of Action

CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . CDKI-73 also inhibits CDK1 and CDK2 .

Mode of Action

CDKI-73 interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by CDKI-73 is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, CDKI-73 disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

CDKI-73 exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making CDKI-73 a promising candidate for oral administration in the treatment of AML .

Result of Action

The primary result of CDKI-73’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, CDKI-73 has been shown to be relatively low toxic to the bone marrow cells of healthy donors .

安全和危害

CDKI-73 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOPWBQKZMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asnuciclib

CAS RN

1421693-22-2
Record name Asnuciclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asnuciclib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of (Z)-3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one (1 mmol) and 3-guanidinobenzenesulfonamide (2 mmol) in 2.5 mL 2-methoxylethanol was heated at 140° C. for 45 minutes under microwave radiation. The mixture was purified by column chromatography using EtOAc/PE or EtOAc/MeOH to yield the titled compound as yellow solid.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。